Rosuvastatin (D6 Calcium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

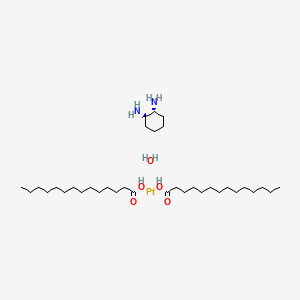

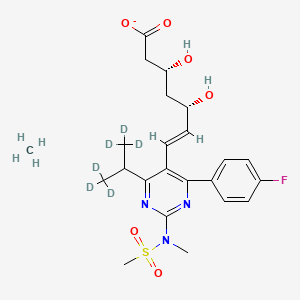

Rosuvastatin (D6 Calcium): is a deuterium-labeled version of rosuvastatin calcium, a synthetic lipid-lowering agent. Rosuvastatin is widely used to manage elevated lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . It belongs to the statin class of medications, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deuterium-labeled rosuvastatin calcium involves multiple steps. An effective synthesis approach for [2H4] rosuvastatin calcium has been developed, which includes ten steps to achieve excellent chemical purification and isotope enrichment . The process involves the use of commercially available reagents without further purification .

Industrial Production Methods: In industrial settings, the preparation of rosuvastatin calcium tablets involves automated sample preparation methods for content uniformity and assay testing. This automation reduces extraction and overall sample preparation hands-on times, improves data quality, and reduces human errors .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, under acidic conditions, anti-isomer and lactone forms of rosuvastatin can be produced, while the 5-oxo acid form can be produced through oxidation .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of rosuvastatin include water/acetonitrile mixtures, trifluoroacetic acid, and other solvents . The reaction conditions often involve sonication, vertical shaking, and the use of steel balls as grinding and mixing aids .

Major Products: The major products formed from the reactions of rosuvastatin include its metabolites, such as rosuvastatin-5S-lactone and N-desmethyl rosuvastatin, which show less inhibitory activity than the parent drug .

Scientific Research Applications

Chemistry: Rosuvastatin (D6 Calcium) is used as an internal standard in liquid chromatography-mass spectrometry (LC/MS) analyses to study the metabolic process of rosuvastatin .

Biology and Medicine: In medicine, rosuvastatin is used to lower lipid levels and reduce the risk of cardiovascular diseases. It is also used in the development of fast-dissolving films to enhance its bioavailability and therapeutic efficacy .

Industry: In the pharmaceutical industry, rosuvastatin is used in the formulation of tablets and capsules. The development of amorphous rosuvastatin calcium tablets aims to ensure rapid disintegration and high dissolution rates, enhancing bioavailability .

Mechanism of Action

Rosuvastatin is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts HMG-CoA to mevalonate, a precursor of cholesterol . By inhibiting this enzyme, rosuvastatin reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and increased uptake of cholesterol by the liver .

Comparison with Similar Compounds

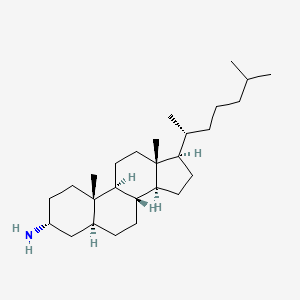

Similar Compounds: Other statins similar to rosuvastatin include atorvastatin, pravastatin, simvastatin, fluvastatin, and lovastatin .

Uniqueness: Rosuvastatin is considered the most potent statin, with doses of 10 to 40 mg per day resulting in significant decreases in LDL cholesterol levels . It is about three-fold more potent than atorvastatin in reducing LDL cholesterol .

Conclusion

Rosuvastatin (D6 Calcium) is a valuable compound in the field of lipid-lowering medications. Its synthesis, chemical reactions, and applications in scientific research and medicine highlight its importance in managing cardiovascular diseases and enhancing therapeutic efficacy.

Properties

Molecular Formula |

C23H31FN3O6S- |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane |

InChI |

InChI=1S/C22H28FN3O6S.CH4/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);1H4/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3; |

InChI Key |

DDORACDBOZIAGC-HPECXWNWSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].C |

Canonical SMILES |

C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;hydride;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10800189.png)

![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800192.png)

![(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate](/img/structure/B10800199.png)

![2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10800215.png)

![sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate](/img/structure/B10800219.png)

![3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea](/img/structure/B10800224.png)

![(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate;methane](/img/structure/B10800239.png)

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(E)-(2-ethyl-1,1-dioxido-5-isothiazolidinylidene)methyl]-](/img/structure/B10800249.png)

![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800253.png)

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;methane](/img/structure/B10800268.png)

![4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid](/img/structure/B10800270.png)

![[(1S,2S,3R,4R,5S,6S,7S,8R,9S,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10800276.png)